N-{2-[(1-Hydroxy-3-oxo-5-phenylpent-4-EN-1-YL)sulfanyl]ethyl}acetamide
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Overview
Description
N-{2-[(1-Hydroxy-3-oxo-5-phenylpent-4-en-1-yl)sulfanyl]ethyl}acetamide is a chemical compound with a complex structure that includes a hydroxy group, a keto group, a phenyl group, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1-Hydroxy-3-oxo-5-phenylpent-4-en-1-yl)sulfanyl]ethyl}acetamide can be achieved through a series of chemical reactions. One common method involves the Claisen–Schmidt condensation reaction, which is used to form the key intermediate compounds. The reaction typically requires a base or neutral conditions to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(1-Hydroxy-3-oxo-5-phenylpent-4-en-1-yl)sulfanyl]ethyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions to proceed. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may result in the formation of a keto group, while reduction of the keto group may result in the formation of an alcohol.
Scientific Research Applications
N-{2-[(1-Hydroxy-3-oxo-5-phenylpent-4-en-1-yl)sulfanyl]ethyl}acetamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: It is studied for its potential biological activities, such as antioxidant and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(1-Hydroxy-3-oxo-5-phenylpent-4-en-1-yl)sulfanyl]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-{2-[(1-Hydroxy-3-oxo-5-phenylpent-4-en-1-yl)sulfanyl]ethyl}acetamide include:
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
820251-73-8 |
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Molecular Formula |
C15H19NO3S |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
N-[2-(1-hydroxy-3-oxo-5-phenylpent-4-enyl)sulfanylethyl]acetamide |
InChI |
InChI=1S/C15H19NO3S/c1-12(17)16-9-10-20-15(19)11-14(18)8-7-13-5-3-2-4-6-13/h2-8,15,19H,9-11H2,1H3,(H,16,17) |
InChI Key |
PQFJGVJUXHYALK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCSC(CC(=O)C=CC1=CC=CC=C1)O |
Origin of Product |
United States |
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